molecular formula C6H9BrO2 B14718090 4-Bromo-6,8-dioxabicyclo[3.2.1]octane CAS No. 20583-50-0

4-Bromo-6,8-dioxabicyclo[3.2.1]octane

Cat. No.: B14718090
CAS No.: 20583-50-0
M. Wt: 193.04 g/mol
InChI Key: MAIUQAOEFRYBOB-UHFFFAOYSA-N
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Description

4-Bromo-6,8-dioxabicyclo[3.2.1]octane is a bicyclic acetal compound characterized by its unique structure, which includes a bromine atom and two oxygen atoms forming a bicyclic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,8-dioxabicyclo[3.2.1]octane typically involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with a brominating agent. The process includes several steps:

    Formation of the bicyclic acetal: The acrolein dimer undergoes a series of reactions to form the bicyclic acetal structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Scientific Research Applications

4-Bromo-6,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6,8-dioxabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where bromine’s reactivity is advantageous .

Properties

CAS No.

20583-50-0

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

4-bromo-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C6H9BrO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3H2

InChI Key

MAIUQAOEFRYBOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2OCC1O2)Br

Origin of Product

United States

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